molecular formula C18H19ClN6O2S B2987377 3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1396843-43-8

3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2987377
CAS No.: 1396843-43-8
M. Wt: 418.9
InChI Key: OVGCONSRRFTUBW-UHFFFAOYSA-N
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Description

3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative supplied for research purposes. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the exploration of enzyme inhibition. Benzenesulfonamides are a well-known class of compounds that frequently act as potent inhibitors of carbonic anhydrase isoforms . The selective inhibition of specific carbonic anhydrase isozymes, such as CA IX, which is overexpressed in hypoxic tumor cells, represents a promising strategy for developing novel anticancer agents . Furthermore, research indicates that inhibiting carbonic anhydrases in bacteria can interfere with their growth and pathogenicity, suggesting potential applications for benzenesulfonamide derivatives as antimicrobial agents . The molecular structure of this compound incorporates multiple nitrogen-containing heterocycles, including pyrimidine and pyridine rings, which are common pharmacophores that contribute to binding with biological targets. Researchers can utilize this chemical as a key intermediate or as a lead compound for the design and synthesis of new molecules aimed at studying cancer biology, infectious diseases, and related biochemical pathways. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-chloro-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c1-13-23-17(12-18(24-13)25-16-7-2-3-8-20-16)21-9-10-22-28(26,27)15-6-4-5-14(19)11-15/h2-8,11-12,22H,9-10H2,1H3,(H2,20,21,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGCONSRRFTUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide are not fully understood due to the limited information available. It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Cellular Effects

The cellular effects of this compound are currently unknown. Similar compounds have shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

Biological Activity

The compound 3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group attached to an aromatic ring. Its structural complexity allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Research suggests that sulfonamide derivatives can inhibit specific enzymes and pathways involved in disease processes. For instance, compounds similar to this compound have been shown to act as inhibitors of carbonic anhydrase IX (CA IX) , which is implicated in tumor growth and metastasis. The inhibition of CA IX can lead to reduced tumor acidity and impaired cancer cell proliferation .

Biological Activity Overview

  • Antitumor Activity :
    • In vitro studies have demonstrated that related benzenesulfonamides exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 breast cancer cells. The mechanism involves apoptosis induction and disruption of cellular homeostasis .
  • Cardiovascular Effects :
    • A study evaluating the effects of benzenesulfonamide derivatives on isolated rat hearts indicated that these compounds could modulate perfusion pressure and coronary resistance. Specifically, certain derivatives decreased perfusion pressure in a time-dependent manner, suggesting potential cardiovascular benefits .
  • Antimicrobial Properties :
    • Some sulfonamide derivatives have shown antibacterial activity by inhibiting bacterial growth through interference with metabolic pathways. This broad-spectrum activity makes them valuable in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduction of apoptosis in MDA-MB-231 cells
CardiovascularDecreased perfusion pressure in rat hearts
AntimicrobialInhibition of bacterial growth

Experimental Design for Cardiovascular Study

The research design involved administering varying doses of benzenesulfonamide derivatives to isolated rat hearts to assess their impact on perfusion pressure and coronary resistance over time.

  • Control Group : Krebs-Henseleit solution only.
  • Experimental Groups :
    • Benzenesulfonamide at 0.001 nM
    • Other derivatives at 0.001 nM

Results indicated that certain compounds significantly reduced both perfusion pressure and coronary resistance compared to controls, highlighting their potential therapeutic effects on cardiovascular health .

Comparison with Similar Compounds

Structural Analog 1: 3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide

  • Key Differences: Substituents: The benzene ring contains a methoxy group at position 4 (vs. Pyrimidine Substitution: The pyrimidine’s position 6 is substituted with a 3,5-dimethylpyrazole group (vs. pyridin-2-ylamino in the target compound). Molecular Weight: 436.9 g/mol (vs. ~435–440 g/mol for the target compound, estimated from similar analogs) .
  • Implications: The methoxy group may enhance solubility due to its polar nature.

Structural Analog 2: 2-chloro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

  • Key Differences: Chlorine Position: Chlorine is at position 2 on the benzene ring (vs. position 3 in the target compound). Pyrimidine Substitution: Position 6 of the pyrimidine is substituted with a pyrazole group (vs. pyridin-2-ylamino) .
  • Implications: Positional isomerism of chlorine may affect steric interactions with target proteins.

Structural Analog 3: 2-chloro-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)benzenesulfonamide

  • Key Differences: Core Structure: Quinoline replaces pyrimidine as the central aromatic system. Substituents: Chlorine is at position 2 on the benzene ring, and a methylpyrazole group is attached to the quinoline .
  • Implications: Quinoline’s larger aromatic system may enhance lipophilicity and membrane permeability but reduce solubility.

Research Implications

  • Substituent Effects: The pyridin-2-ylamino group in the target compound likely improves target engagement through hydrogen bonding, whereas pyrazole or dimethylpyrazole analogs may prioritize hydrophobic interactions .
  • Chlorine Position : Position 3 on the benzene ring (target compound) may optimize steric compatibility with enzyme active sites compared to position 2 analogs .
  • Solubility vs. Permeability: Methoxy-substituted analogs (e.g., ) may exhibit improved aqueous solubility, while quinoline-based analogs (e.g., ) could favor membrane penetration.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, and what are their critical intermediates?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include nucleophilic substitution to introduce the pyridin-2-ylamino group at the pyrimidine C6 position, followed by coupling with a benzenesulfonamide derivative. A critical intermediate is the 2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-amine, which is subsequently reacted with a chlorinated benzenesulfonamide via an ethylenediamine linker. Reaction conditions such as solvent choice (e.g., pyridine or DMF) and catalysts (e.g., DMAP) significantly influence yields .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for verifying connectivity and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction, as demonstrated in analogous sulfonamide derivatives, provides definitive structural validation, particularly for assessing hydrogen-bonding interactions in the sulfonamide and pyrimidine moieties .

Q. How does the presence of the sulfonamide group affect the compound’s solubility and stability under physiological conditions?

  • Methodological Answer : The sulfonamide group enhances hydrophilicity but may reduce membrane permeability. Stability studies under varying pH (e.g., simulated gastric fluid) and thermal gravimetric analysis (TGA) can assess degradation pathways. Comparative studies with non-sulfonamide analogs, such as those in , highlight the group’s role in metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the coupling of the pyrimidine and benzenesulfonamide moieties?

  • Methodological Answer : Kinetic studies using in-situ monitoring (e.g., HPLC or FTIR) can identify competing pathways, such as undesired N-alkylation. Optimizing stoichiometry (e.g., excess ethylenediamine linker), temperature control (20–40°C), and catalytic systems (e.g., DMAP in pyridine) minimizes byproducts. Computational modeling of transition states may further guide solvent selection .

Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamide-pyrimidine hybrids?

  • Methodological Answer : Meta-analysis of structure-activity relationship (SAR) data is essential. For example, modifying the pyridin-2-ylamino group’s substituents (e.g., methyl vs. trifluoromethyl) alters target affinity. Orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) differentiate direct activity from pharmacokinetic effects. Cross-referencing with and , which describe similar compounds, can clarify mechanistic discrepancies .

Q. What experimental designs are recommended to evaluate the compound’s inhibitory effects on kinase targets implicated in cancer?

  • Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., EGFR or VEGFR). Include positive controls (e.g., gefitinib) and negative controls (DMSO vehicle). Dose-response curves (IC₅₀ determination) and cellular assays (e.g., proliferation inhibition in HeLa cells) validate target engagement. Molecular docking studies, informed by X-ray data from , predict binding modes .

Q. How can computational methods predict the compound’s pharmacokinetic properties, and what experimental validations are required?

  • Methodological Answer : Tools like SwissADME predict logP, bioavailability, and CYP450 interactions. In vitro assays (e.g., Caco-2 permeability, microsomal stability) validate predictions. For instance, the trifluoromethyl group in related compounds () enhances metabolic stability, which can be confirmed via LC-MS metabolite profiling .

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